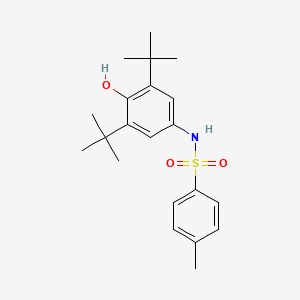![molecular formula C14H12BrCl2NO B5183045 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline CAS No. 5795-30-2](/img/structure/B5183045.png)
2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical name, BCQ.
Mecanismo De Acción
The exact mechanism of action of BCQ is not yet fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that BCQ has a number of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BCQ has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BCQ in lab experiments is its high potency. This compound has been shown to be effective at very low concentrations, making it a cost-effective option for scientific research. However, one of the limitations of using BCQ is its potential toxicity, which can make it difficult to work with in certain settings.
Direcciones Futuras
There are a number of potential future directions for research on BCQ. For example, researchers could investigate the optimal dosage and administration of this compound for use in cancer treatment. Additionally, further studies could be conducted to better understand the mechanism of action of BCQ and its potential use in treating other diseases. Finally, researchers could explore the development of new derivatives of BCQ that may have even greater efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of BCQ involves several steps, including the reaction of 6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline with a mixture of bromine and chlorine in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography.
Aplicaciones Científicas De Investigación
BCQ has been studied for its potential use in scientific research, particularly in the field of pharmacology. This compound has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer treatments. Additionally, BCQ has been studied for its potential use as a therapeutic agent for various diseases, including malaria and tuberculosis.
Propiedades
IUPAC Name |
2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrCl2NO/c1-7-9-6-11(14(2,15)17)19-13(9)8-4-3-5-10(16)12(8)18-7/h3-5,11H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULZKSKWAMYURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C3C=CC=C(C3=N1)Cl)C(C)(Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386692 |
Source


|
| Record name | 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
CAS RN |
5795-30-2 |
Source


|
| Record name | 2-(1-bromo-1-chloroethyl)-6-chloro-4-methyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182969.png)
![8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182979.png)
![3-benzyl-1-(2-phenylethyl)-8-(1,3-thiazol-2-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5182986.png)
![4-fluoro-N,N-dimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5182990.png)

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5183004.png)
![[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5183009.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5183012.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183013.png)
![4-fluoro-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B5183018.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183023.png)

![3-chloro-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5183043.png)
![methyl (2-methoxy-4-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5183044.png)